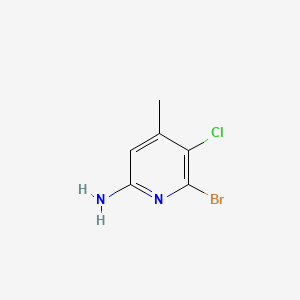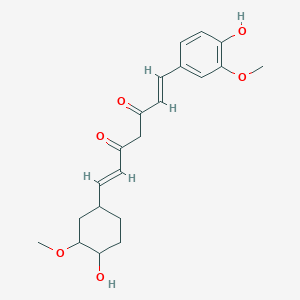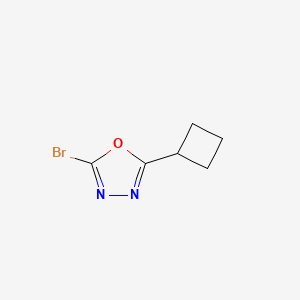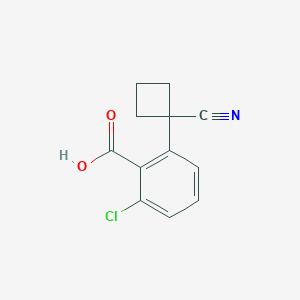
1,2-Dibromo-2-methylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-2-methylundecane is an organic compound with the molecular formula C12H24Br2. It is a brominated hydrocarbon, characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a methyl-substituted undecane chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-methylundecane can be synthesized through the bromination of 2-methylundecane. The reaction typically involves the addition of bromine (Br2) to 2-methylundecane in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 2-methylundecane is reacted with bromine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-2-methylundecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH3COOH)
Major Products Formed
Substitution: 2-methylundecanol or 2-methylundecylamine.
Elimination: 2-methyl-1-undecene.
Reduction: 2-methylundecane
Applications De Recherche Scientifique
1,2-Dibromo-2-methylundecane is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for introducing bromine atoms into organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a flame retardant
Mécanisme D'action
The mechanism of action of 1,2-dibromo-2-methylundecane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: A smaller brominated hydrocarbon used in organic synthesis and as a fumigant.
1,2-Dibromopropane: Another brominated hydrocarbon with similar reactivity but different physical properties.
1,2-Dibromocyclohexane: A cyclic brominated compound used in organic synthesis
Uniqueness
1,2-Dibromo-2-methylundecane is unique due to its longer carbon chain and the presence of a methyl group, which influences its reactivity and physical properties. This makes it suitable for specific applications where other brominated hydrocarbons may not be as effective .
Propriétés
Numéro CAS |
55334-43-5 |
|---|---|
Formule moléculaire |
C12H24Br2 |
Poids moléculaire |
328.13 g/mol |
Nom IUPAC |
1,2-dibromo-2-methylundecane |
InChI |
InChI=1S/C12H24Br2/c1-3-4-5-6-7-8-9-10-12(2,14)11-13/h3-11H2,1-2H3 |
Clé InChI |
WYKMXONBBXQGFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)


![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)




![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)

![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)


